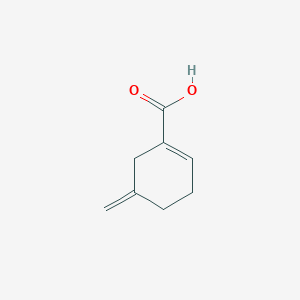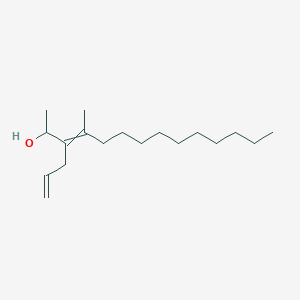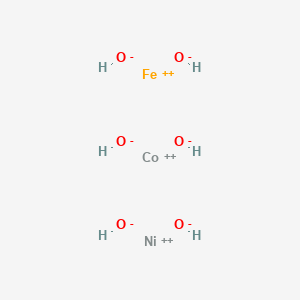
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- is a silicon-containing organic compound It is a derivative of naphthalene, where one of the carbon atoms in the naphthalene ring is replaced by a silicon atom
Vorbereitungsmethoden
The synthesis of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylsilane and naphthalene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, with careful monitoring of temperature, pressure, and other parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or silanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various silane, silanol, and silanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing organic compounds, which are of interest for their unique chemical properties.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and potential use in drug development.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a building block for the synthesis of pharmaceuticals.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- involves its interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: The specific pathways involved depend on the biological context, but may include signaling pathways, metabolic pathways, and others.
Vergleich Mit ähnlichen Verbindungen
1-Silanaphthalene, 1,2,3,4-tetrahydro-1-(2-methylphenyl)- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A similar compound without the silicon atom, which has different chemical properties and applications.
1-Phenyl-1,2,3,4-tetrahydro-1-(o-tolyl)-1-silanaphthalene: A related compound with a different substitution pattern, which may have different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine:
Eigenschaften
CAS-Nummer |
847787-62-6 |
|---|---|
Molekularformel |
C16H17Si |
Molekulargewicht |
237.39 g/mol |
InChI |
InChI=1S/C16H17Si/c1-13-7-2-4-10-15(13)17-12-6-9-14-8-3-5-11-16(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
InChI-Schlüssel |
WHMJHAVXCVKYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Si]2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)


![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
